2-(2,6-dihydro-1H-indeno[5,4-b]furan-8-yl)acetamide is a chemical compound that plays a significant role in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceutical agents. This compound is characterized by its unique indeno-furan structure, which contributes to its biological activity. The molecular formula for 2-(2,6-dihydro-1H-indeno[5,4-b]furan-8-yl)acetamide is C13H15NO2, and it has a molecular weight of approximately 219.27 g/mol.
The compound is derived from the indeno[5,4-b]furan family, which is known for its diverse biological activities. It has been referenced in various patents and scientific literature as an important intermediate in the synthesis of melatonin receptor agonists, such as ramelteon, which is used for the treatment of insomnia and other sleep disorders .
2-(2,6-dihydro-1H-indeno[5,4-b]furan-8-yl)acetamide can be classified as an acetamide derivative due to the presence of the acetamide functional group. This classification places it within the broader category of organic compounds that include nitrogen-containing functional groups.
The synthesis of 2-(2,6-dihydro-1H-indeno[5,4-b]furan-8-yl)acetamide can be achieved through several methodologies. One notable approach involves the use of 6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one as a precursor. The general steps in this synthesis may include:
The synthesis typically yields high purity products (>98% as determined by gas chromatography), making it suitable for pharmaceutical applications.
The molecular structure of 2-(2,6-dihydro-1H-indeno[5,4-b]furan-8-yl)acetamide features a fused bicyclic system comprising an indeno and furan ring:
CC(=O)N[C@H]1CCc2c3c(ccc(c3o2)c1)C=C .The reactivity of 2-(2,6-dihydro-1H-indeno[5,4-b]furan-8-yl)acetamide allows it to participate in several chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance pharmacological properties.
The mechanism of action for compounds like 2-(2,6-dihydro-1H-indeno[5,4-b]furan-8-yl)acetamide primarily involves interaction with melatonin receptors (MT1 and MT2). Upon binding to these receptors:
This action underlies its potential therapeutic applications in sleep disorders and related conditions.
The compound exhibits a melting point range from 133 °C to 137 °C and has been characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry for structural confirmation .
The primary applications of 2-(2,6-dihydro-1H-indeno[5,4-b]furan-8-yl)acetamide are found in medicinal chemistry:
The synthesis of enantiomerically pure indeno-furan acetamide derivatives relies on advanced chiral intermediates. A pivotal intermediate is 6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one (CAS 196597-78-1), a prochiral tetralone that serves as the foundational scaffold for subsequent stereoselective transformations [10]. This ketone undergoes enantioselective reduction or reductive amination to establish the critical stereogenic center at C8. Industrial routes leverage chiral cyanide intermediates such as (-)-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetonitrile, which are resolved early in the synthesis via chiral chromatography (Section 1.3) and later hydrolyzed to the corresponding acetic acid derivatives [5]. The acetamide itself—(S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetamide (CAS 221530-38-7)—acts as a direct precursor to the target compound through propionylation or further functionalization [6].
Table 1: Key Chiral Intermediates in Indeno-Furan Acetamide Synthesis
| Intermediate Name | CAS Number | Role in Synthesis | Stereochemical Outcome |
|---|---|---|---|
| 6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-one | 196597-78-1 | Prochiral scaffold for asymmetric hydrogenation or reduction | Establishes C8 configuration |
| (-)-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetonitrile | Not specified | Chiral building block for side-chain elongation; resolved via chromatography | Early-stage enantiomeric control |
| (S)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetamide | 221530-38-7 | Direct precursor to target acetamide via hydrolysis or coupling | Retains C8 (S)-configuration |
Stereoselective hydrogenation is indispensable for installing the chiral center at C8 of the indeno-furan core. Asymmetric hydrogenation of the exocyclic double bond in intermediates like (E)-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)acetonitrile employs Raney nickel or cobalt under high-pressure H₂ (up to 100 atm) in ammonia-ethanol mixtures. This yields the saturated chiral amine precursor with moderate enantioselectivity [5]. More advanced catalysts like [Ru₂Cl₄((R)-BINAP)₂(NEt₃)] enable dynamic kinetic resolution, converting racemic unsaturated intermediates directly to (S)-configured amines with >99% ee under 50°C and 100 atm H₂ [5]. Transfer hydrogenation using ammonium formate and Pd/C offers a lower-pressure alternative for reducing olefinic bonds in late-stage intermediates while preserving stereochemical integrity [9].
Table 2: Hydrogenation Methods for Stereocontrol in Indeno-Furan Synthesis
| Substrate | Catalyst System | Conditions | Stereochemical Outcome | Application |
|---|---|---|---|---|
| (E)-8-ylidene acetonitrile derivatives | Raney Ni/Co, NH₃/EtOH | 100 atm H₂, 25-50°C | Moderate ee (60-80%) | Early-stage side-chain saturation |
| Unsaturated amine salts | [Ru₂Cl₄((R)-BINAP)₂(NEt₃)] | 100 atm H₂, 50°C, 20 hrs | High ee (>99%) | Direct amine chirality installation |
| Olefinic tetralone precursors | Pd/C, HCO₂NH₄ | 1 atm, 70°C | Retention of existing chirality | Late-stage deprotection/reduction |
Chiral chromatography is the industrial gold standard for resolving racemic indeno-furan intermediates. The Novasep process chromatography system achieves high-throughput separation of (±)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-ylacetonitrile into its enantiomers using chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate). The desired (-)-enantiomer is isolated with >99% ee and directly utilized in downstream amidation, while the unwanted (+) isomer is recycled via base-catalyzed racemization [5]. For later-stage intermediates like the acetamide (CAS 221530-38-7), preparative HPLC with amylose-based CSPs delivers >98% purity (pharma grade) at kilogram-scale, as commercialized by suppliers like Hangzhou Verychem [6]. Simulated moving bed (SMB) chromatography enhances productivity by 40% compared to batch processes, reducing solvent consumption and enabling continuous operation [5].
Table 3: Chiral Chromatography Parameters for Key Intermediates
| Intermediate | Chromatography Method | Stationary Phase | Productivity & Purity | Scale |
|---|---|---|---|---|
| (±)-8-ylacetonitrile | SMB continuous chromatography | Cellulose tris(3,5-DMPC) | >99% ee, 95% recovery | Multi-kilogram |
| Racemic 8-ylacetamide | Prep. HPLC | Amylose tris(3,5-dimethylphenylcarbamate) | >98% purity (Pharma grade) | Kilogram |
| Unsaturated amine precursors | Supercritical fluid chromatography (SFC) | Chiralpak® AD-H | 99.8% ee | Pilot scale |
Modern syntheses of indeno-furan acetamides prioritize atom economy, solvent reduction, and catalytic efficiency. Solvent-free cyclization replaces traditional organic solvents for forming the furan ring, using catalytic p-toluenesulfonic acid under melt conditions to minimize waste [9]. The hydrolysis of ethyl (S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)acetate employs aqueous NaOH in methanol at 30°C, achieving 86% yield with 99.8% purity. This avoids hazardous solvents and enables methanol recovery via distillation [1]. Catalytic transfer hydrogenation (Section 1.2) eliminates high-pressure H₂ infrastructure, while enzymatic resolutions are being explored for chiral amine synthesis to replace transition-metal catalysts [7]. Multi-step one-pot strategies consolidate reactions like reductive amination/propionylation, reducing intermediate isolation and purification waste by up to 60% .
CAS No.:
CAS No.: 13982-63-3
CAS No.: 13836-61-8
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8